molecular formula C20H19BrN2O3 B11218951 N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11218951
M. Wt: 415.3 g/mol
InChI Key: ZFNFRXAALNNAGI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a brominated phenyl group with a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by a series of reactions to construct the quinoline core and introduce the hydroxy and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbonyl groups can produce quinoline alcohols or amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The brominated phenyl group and quinoline core can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the brominated phenyl group, hydroxy group, and quinoline core provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C20H19BrN2O3/c1-3-10-23-16-7-5-4-6-13(16)18(24)17(20(23)26)19(25)22-15-9-8-12(2)11-14(15)21/h4-9,11,24H,3,10H2,1-2H3,(H,22,25)

InChI Key

ZFNFRXAALNNAGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O

Origin of Product

United States

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